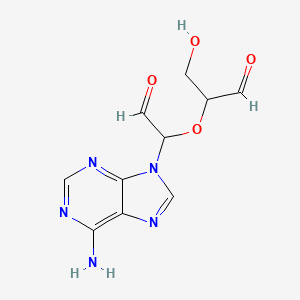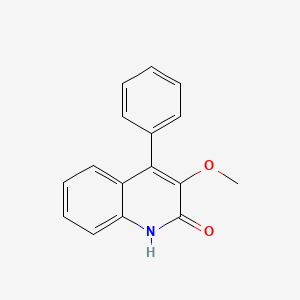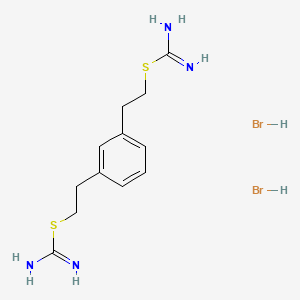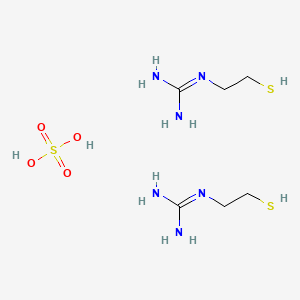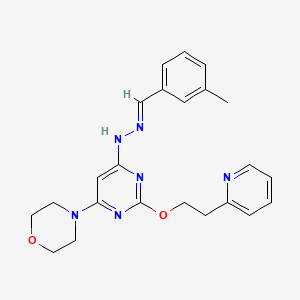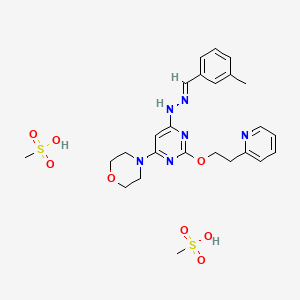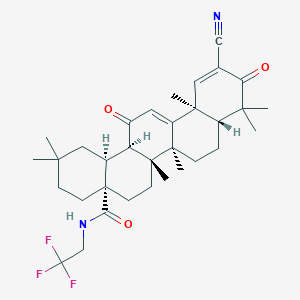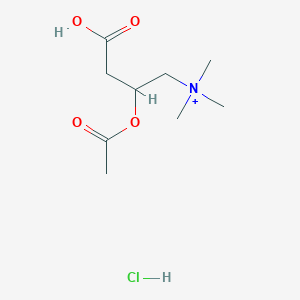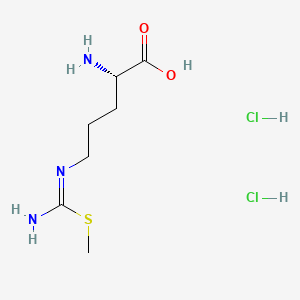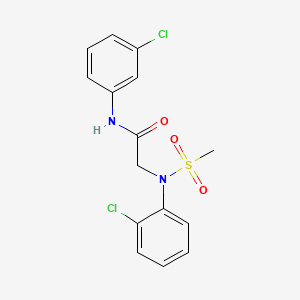
2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide, also known as CMA, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research. CMA is a small molecule that belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Ishmaeva et al. (2015) explored the conformations of related acetamides, emphasizing the importance of understanding molecular structure in drug design and synthesis (Ishmaeva et al., 2015).
- Gowda, Foro, and Fuess (2007) investigated the conformation of the N—H bond in structures of similar acetamides, which is crucial for predicting the behavior of these compounds in biological systems (Gowda, Foro, & Fuess, 2007).
Pharmacological Potential :
- Ghosh et al. (2008) studied a novel anilidoquinoline derivative similar to the compound , focusing on its therapeutic efficacy in treating Japanese encephalitis, indicating the potential medicinal applications of these compounds (Ghosh et al., 2008).
Molecular Docking and Ligand Interactions :
- Y. Mary and colleagues (2020) performed molecular docking studies to understand the binding interactions of similar ligands with specific proteins, which is significant for drug development and understanding how these compounds interact at the molecular level (Y. Mary et al., 2020).
Photochemical and Thermochemical Modeling :
- The work by Y. Mary et al. (2020) also includes photochemical and thermochemical modeling of related compounds, highlighting their potential use as photosensitizers in solar cells, which opens avenues for research in renewable energy (Y. Mary et al., 2020).
Antibacterial Activity :
- Nafeesa et al. (2017) evaluated the antibacterial potential of related acetamide derivatives, which is relevant for developing new antimicrobial agents (Nafeesa et al., 2017).
Propiedades
Número CAS |
358360-83-5 |
|---|---|
Nombre del producto |
2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide |
Fórmula molecular |
C15H14Cl2N2O3S |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
2-(2-chloro-N-methylsulfonylanilino)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20) |
Clave InChI |
UUYQFOSWDVZCAB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl |
SMILES canónico |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl |
Sinónimos |
N-(3-Chloro-phenyl)-2-[(2-chloro-phenyl)-methanesulfonyl-amino]-acetamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



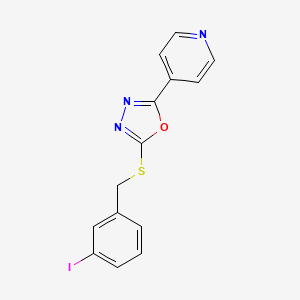
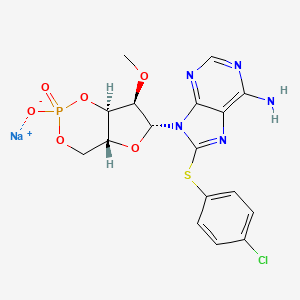
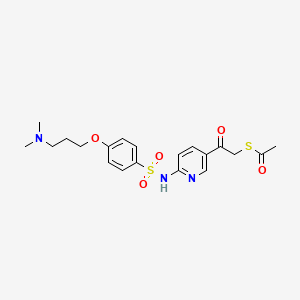
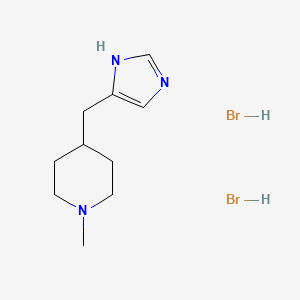
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)
